![molecular formula C21H20N2 B12503482 N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine](/img/structure/B12503482.png)
N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a naphthalene moiety through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine typically involves the condensation of 4-(pyrrolidin-1-yl)benzaldehyde with naphthalen-1-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of the naphthalene moiety.
Naphthalen-1-amine: Lacks the pyrrolidine and phenyl groups.
Pyrrolidine derivatives: Various compounds with the pyrrolidine ring but different substituents.
Uniqueness
N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine is unique due to its combination of the pyrrolidine ring, phenyl group, and naphthalene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C21H20N2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
N-naphthalen-1-yl-1-(4-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C21H20N2/c1-2-8-20-18(6-1)7-5-9-21(20)22-16-17-10-12-19(13-11-17)23-14-3-4-15-23/h1-2,5-13,16H,3-4,14-15H2 |
InChI 键 |
SOWQCLXOHMSTGD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=NC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene](/img/structure/B12503401.png)

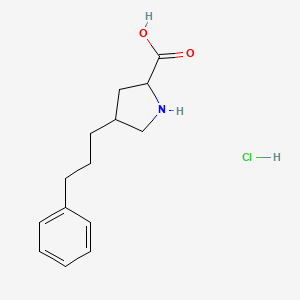
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)
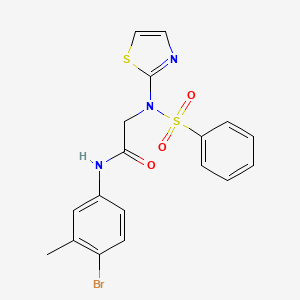
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
![Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B12503427.png)
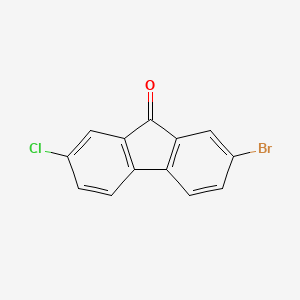
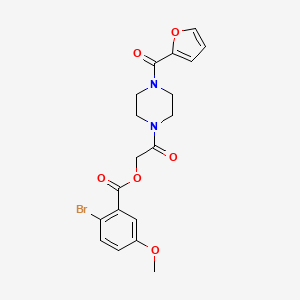
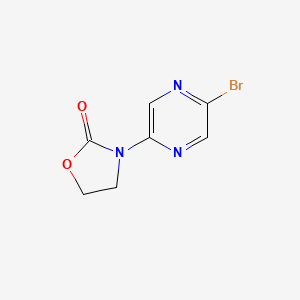
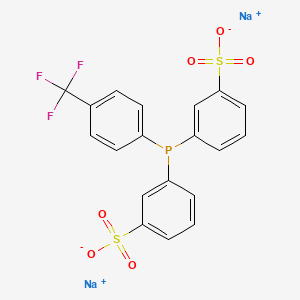
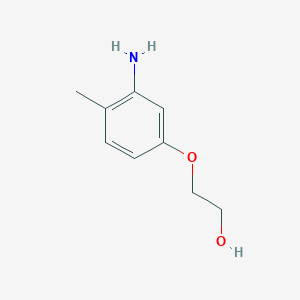
![6-ethyl-2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one](/img/structure/B12503457.png)
![4-(1-Hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B12503463.png)
